5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(methoxyphenyl)]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-prop-2-enoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H23N3O4/c1-3-11-30-16-6-4-5-15(13-16)22-19-20(17-12-14(2)7-8-18(17)28)24-25-21(19)23(29)26(22)9-10-27/h3-8,12-13,22,27-28H,1,9-11H2,2H3,(H,24,25) |
InChI Key |
RFJHRCJQXDTBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.